2-Methylbutyl undec-10-enoate

Catalog No.
S14325440
CAS No.
67952-37-8
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyl undec-10-enoate

CAS Number

67952-37-8

Product Name

2-Methylbutyl undec-10-enoate

IUPAC Name

2-methylbutyl undec-10-enoate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-16(17)18-14-15(3)5-2/h4,15H,1,5-14H2,2-3H3

InChI Key

RPJHMIFIFIFHAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)CCCCCCCCC=C

2-Methylbutyl undec-10-enoate is an organic compound characterized by the molecular formula C16H30O2\text{C}_{16}\text{H}_{30}\text{O}_{2} and a molecular weight of 254.41 g/mol. This compound is classified as an ester, formed from the reaction between 10-undecenoic acid and 2-methylbutanol. It features a long hydrocarbon chain, making it part of a larger class of fatty acid esters, which are often utilized in various industrial applications due to their desirable properties such as low volatility and pleasant scents .

  • Oxidation: This compound can be oxidized to yield carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into alcohols, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions may replace the ester group with other functional groups, facilitated by reagents such as sodium hydroxide or hydrochloric acid .

Major Products Formed

  • From Oxidation: Carboxylic acids and ketones.
  • From Reduction: Alcohols.
  • From Substitution: Various substituted esters and functionalized compounds.

Research indicates that 2-methylbutyl undec-10-enoate exhibits potential antimicrobial properties, attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. This characteristic makes it a candidate for further exploration in medicinal chemistry, particularly in developing new antimicrobial agents .

The synthesis of 2-methylbutyl undec-10-enoate typically involves:

  • Esterification: The primary method is the esterification of 10-undecenoic acid with 2-methylbutanol. This reaction can be catalyzed by acid catalysts to enhance yield.
  • Industrial Production: In industrial settings, continuous flow processes are employed to improve efficiency and scalability. Advanced catalysts and optimized reaction conditions are utilized to maximize production output .

2-Methylbutyl undec-10-enoate has several applications across various fields:

  • Chemistry: Used as a precursor in synthesizing complex organic molecules.
  • Biology: Investigated for its antimicrobial properties.
  • Medicine: Explored for potential roles in drug delivery systems and therapeutic applications.
  • Industry: Employed in producing polymers, coatings, surfactants, and flavoring agents due to its pleasant aroma .

The interaction studies of 2-methylbutyl undec-10-enoate suggest that its lipophilicity enhances absorption and efficacy when used in pharmaceutical formulations. Further research is needed to elucidate its interactions with specific biological targets, which could reveal additional therapeutic benefits.

2-Methylbutyl undec-10-enoate shares structural similarities with several other compounds, particularly other long-chain fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Isopentyl undec-10-enoateC16H30O2Known for its pleasant fruity odor; used in flavoring.
Tert-butyl undec-10-enoateC15H28O2Exhibits different physical properties due to tert-butyl group.
Undec-10-enoateC11H20O2A simpler structure lacking the branched alkyl group.
2-Methylbutyl formateC6H12O2A shorter chain ester with different applications in flavoring.

Uniqueness

What sets 2-methylbutyl undec-10-enoate apart from these similar compounds is its specific structural configuration, which influences its chemical reactivity and biological activity profile, making it particularly interesting for research in medicinal chemistry and industrial applications.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

254.224580195 g/mol

Monoisotopic Mass

254.224580195 g/mol

Heavy Atom Count

18

General Manufacturing Information

10-Undecenoic acid, 2-methylbutyl ester: INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types